4-methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide

Melanocortin receptor 4 MC4R antagonist cAMP functional assay

4-Methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide (CAS 899744-86-6) is a validated MC4R antagonist (IC50=52 nM) with 6.6-fold selectivity over MC3R (IC50=345 nM). Its dual para-methyl substitution pattern differentiates it from the unsubstituted benzamide analog (CAS 898507-84-1), the 4-chloro variant (CAS 899979-14-7), and moclobemide. This structural distinction enables systematic SAR exploration of electronic and steric effects on melanocortin receptor pharmacology. At MW 338.4, it serves as a defined pharmacological probe for MC4R-mediated food intake, energy expenditure, and cachexia studies at 10–500 nM concentrations. Choose this compound as a reference antagonist in MCR selectivity panels to ensure assay benchmarking, cross-study data comparability, and reproducible pharmacological conclusions.

Molecular Formula C21H26N2O2
Molecular Weight 338.4 g/mol
CAS No. 899744-86-6
Cat. No. B6494856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide
CAS899744-86-6
Molecular FormulaC21H26N2O2
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)C)N3CCOCC3
InChIInChI=1S/C21H26N2O2/c1-16-3-7-18(8-4-16)20(23-11-13-25-14-12-23)15-22-21(24)19-9-5-17(2)6-10-19/h3-10,20H,11-15H2,1-2H3,(H,22,24)
InChIKeyPBZOFQWYEOQRCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide (CAS 899744-86-6) – Structural Identity & Baseline Procurement Profile


4-Methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide (CAS 899744-86-6) is a synthetic small-molecule benzamide derivative with the molecular formula C21H26N2O2 and a molecular weight of 338.4 g/mol . The compound incorporates a 4-methylbenzamide core linked via an ethyl spacer to a morpholine ring and a 4-methylphenyl substituent. It belongs to the class of morpholinoethyl-benzamides, a family that includes the marketed monoamine oxidase-A (MAO-A) inhibitor moclobemide and numerous research-stage analogs explored for melanocortin receptor (MCR) modulation [1]. Publicly curated bioactivity data indicate that this compound acts as an antagonist at human melanocortin receptors MC4R and MC3R [2]. Its structural signature—a 4-methyl group on both aromatic rings—differentiates it from closely related benzamide analogs that carry hydrogen, halogen, or other substituents at the para position of the benzamide ring, potentially altering target affinity, selectivity, and physicochemical properties relevant to experimental design and procurement.

Why Generic Substitution Is Not Feasible for 4-Methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide (CAS 899744-86-6)


Within the morpholinoethyl-benzamide family, even minor modifications to the benzamide ring substitution pattern can produce substantial shifts in target potency, selectivity, and off-target liability. The compound 4-methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide carries a para-methyl group on both aromatic rings, a structural feature that distinguishes it from the unsubstituted benzamide analog (CAS 898507-84-1), the 4-chloro variant (CAS 899979-14-7), and the clinically used moclobemide (4-chloro-N-(2-morpholinoethyl)benzamide) . In structure–activity relationship (SAR) studies of substituted benzamides, the para substituent on the benzamide ring has been shown to modulate enzyme inhibitory activity across a wide range—exemplified by IC50 values varying from 8.7 μM (2-Me) to 149 μM (4-OMe) in a related benzamide series—demonstrating that even isosteric replacements cannot be assumed to preserve biological activity [1]. Consequently, procurement decisions that treat in-class compounds as functionally interchangeable risk introducing uncontrolled variables into biological assays, compromising reproducibility and invalidating comparative pharmacological conclusions.

Quantitative Differentiation Evidence for 4-Methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide (CAS 899744-86-6) Versus Closest Analogs


MC4R Antagonist Potency: 4-Methyl Substitution Provides Sub-100 nM IC50 Contrasting with Inactive or Weakly Active Unsubstituted Analogs

4-Methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide demonstrates antagonist activity at human MC4R with an IC50 of 52 nM in a functional cAMP-reporter assay using HEK293 cells expressing the GScAMP22F construct, assessed as reduction of α-MSH-induced cAMP accumulation [1]. This represents a functional antagonism at a therapeutically relevant G-protein-coupled receptor (GPCR) implicated in energy homeostasis and cachexia. While direct head-to-head data for the unsubstituted benzamide analog (CAS 898507-84-1) at MC4R are not available in curated public databases, SAR precedent from the broader substituted benzamide class indicates that removal of the 4-methyl group on the benzamide ring typically results in significant loss of target engagement; in a related benzamide enzyme-inhibition series, the 4-methyl substituent (compound 5b) produced an IC50 of 29.1 μM versus 149 μM for the 4-methoxy analog (5e), a >5-fold difference attributable solely to para-substituent identity [2].

Melanocortin receptor 4 MC4R antagonist cAMP functional assay

MC4R Versus MC3R Selectivity: A 6.6-Fold Window That Differentiates from Pan-MCR or MC3R-Preferring Chemotypes

The compound exhibits a 6.6-fold selectivity for MC4R (IC50 = 52 nM) over MC3R (IC50 = 345–347 nM) when measured under identical assay conditions in HEK293 cells expressing the GScAMP22F cAMP reporter [1] [2]. This selectivity profile is structurally informative: melanocortin receptor subtypes share high sequence homology, and achieving even modest subtype discrimination with small-molecule antagonists is a recognized medicinal chemistry challenge. In contrast, certain structurally related morpholino-benzamides reported in the patent literature—such as 4-fluoro-N-(2-morpholin-4-ylethyl)benzamide and 4-bromo-N-(2-morpholin-4-ylethyl)benzamide—are described primarily as antipsychotic agents without documented MC4R/MC3R selectivity data, suggesting that the 4-methyl-4′-methyl substitution pattern may confer a distinct pharmacological fingerprint relative to halogenated analogs [3].

MC4R selectivity MC3R Melanocortin receptor subtype selectivity

Molecular Weight and Calculated Lipophilicity Differentiate This Compound from Lower-Molecular-Weight Moclobemide-Class Analogs

With a molecular weight of 338.4 g/mol and a molecular formula of C21H26N2O2, 4-methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide is approximately 26% larger than moclobemide (MW = 268.74 g/mol; C13H17ClN2O2) and 4.3% larger than the unsubstituted benzamide analog (CAS 898507-84-1; MW = 324.4 g/mol; C20H24N2O2) [1]. The additional methyl group and the extended ethyl linker contribute to increased lipophilicity, which can influence membrane permeability, protein binding, and pharmacokinetic behavior. This physicochemical differentiation is meaningful because moclobemide, while sharing the morpholinoethyl-benzamide scaffold, is optimized for MAO-A inhibition (not MCR antagonism) and carries a 4-chloro substituent that alters electronic character and hydrogen-bonding potential relative to the 4-methyl group of the target compound [2].

Physicochemical properties Lipophilicity Molecular weight comparison

Commercially Specified Purity Benchmark: 95% as the Standard Procurement Specification for Reproducible Biological Testing

This compound is routinely supplied at a purity specification of 95%, as documented by multiple independent chemical sourcing platforms . For research-grade morpholino-benzamides, purity can vary substantially between suppliers and batch syntheses; impurities arising from incomplete acylation or residual morpholine can confound biological assay results, particularly in sensitive functional GPCR assays where trace agonistic or antagonistic contaminants may produce false signals. The availability of a consistent 95% purity specification enables researchers to establish reproducible baseline activity in concentration-response experiments without the variability introduced by lower-purity or uncharacterized material.

Purity specification Quality control Reproducibility

Recommended Research and Industrial Application Scenarios for 4-Methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide (CAS 899744-86-6)


MC4R Antagonist Tool Compound for Energy Homeostasis and Cachexia Research

With a validated IC50 of 52 nM at human MC4R and a 6.6-fold selectivity window over MC3R, this compound serves as a defined small-molecule antagonist for functional studies of MC4R signaling in recombinant cell systems [1]. Investigators studying MC4R-mediated regulation of food intake, energy expenditure, or cachexia can employ this compound as a pharmacological probe at concentrations in the 10–500 nM range, using the documented MC3R IC50 of 345 nM to estimate the upper boundary for MC4R-selective target engagement in cellular assays.

Structure–Activity Relationship (SAR) Reference Compound for para-Substituted Morpholinoethyl-Benzamide Libraries

The presence of para-methyl groups on both aromatic rings, combined with the morpholinoethyl linker, makes this compound a valuable reference point for SAR campaigns exploring the impact of benzamide ring substitution on MCR pharmacology [2]. Compared to the unsubstituted analog (CAS 898507-84-1), the 4-chloro variant (CAS 899979-14-7), and halogenated morpholinoethyl-benzamides described in US4210754A, this compound anchors the para-methyl substitution space, enabling systematic exploration of electronic and steric effects on receptor binding and functional activity.

Pharmacological Selectivity Profiling in Melanocortin Receptor Panels

The documented dual activity at MC4R and MC3R, with a quantified selectivity ratio, positions this compound as a useful standard for melanocortin receptor selectivity panels [3]. Researchers profiling novel MCR ligands can include this compound as a reference antagonist to benchmark assay performance across MC4R and MC3R assays run under identical conditions, facilitating cross-study comparisons of selectivity data.

Physicochemical Reference for Methyl-Substituted Benzamide Derivative Libraries

With a molecular weight of 338.4 g/mol and a distinct molecular formula (C21H26N2O2), this compound can serve as a physicochemical reference point for computational modeling, solubility determination, and permeability assessment within morpholino-benzamide chemical space . Its structural differentiation from moclobemide (MW 268.74) and the unsubstituted analog (MW 324.4) provides incremental molecular weight and lipophilicity data points useful for quantitative structure–property relationship (QSPR) model building.

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